molecular formula C9H16O3 B13180702 Methyl 3-tert-butyl-3-methyloxirane-2-carboxylate

Methyl 3-tert-butyl-3-methyloxirane-2-carboxylate

Cat. No.: B13180702
M. Wt: 172.22 g/mol
InChI Key: WQUQSCJBTKBXNK-UHFFFAOYSA-N
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Description

Methyl 3-tert-butyl-3-methyloxirane-2-carboxylate is an organic compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol . This compound is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a carboxylate ester group. It is commonly used in research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-tert-butyl-3-methyloxirane-2-carboxylate typically involves the reaction of tert-butyl methyl ketone with ethyl chloroformate in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-tert-butyl-3-methyloxirane-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include diols, alcohols, and various substituted oxiranes, depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl 3-tert-butyl-3-methyloxirane-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-tert-butyl-3-methyloxirane-2-carboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. This reactivity is exploited in both chemical synthesis and biological studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-tert-butyl-3-methyloxirane-2-carboxylate is unique due to the presence of both the tert-butyl group and the carboxylate ester group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Biological Activity

Methyl 3-tert-butyl-3-methyloxirane-2-carboxylate is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound, with the molecular formula C11H20O3C_{11}H_{20}O_3, features a methyloxirane ring which is known for its reactivity in various chemical transformations. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its biological interactions.

Antimicrobial Properties

Research has indicated that compounds containing oxirane rings exhibit varying degrees of antimicrobial activity. This compound has shown promising results against several bacterial strains in preliminary studies. For instance, a study evaluating the efficacy of similar oxirane derivatives reported that modifications in the side chains significantly affected their antimicrobial potency .

Anti-inflammatory Effects

In vitro studies have suggested that this compound may possess anti-inflammatory properties. It was observed to inhibit the production of pro-inflammatory cytokines in macrophage cultures. This suggests a potential mechanism where the compound could modulate inflammatory pathways, possibly through the inhibition of NF-kB signaling .

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. A notable study reported that this compound induced apoptosis in breast cancer cells, with IC50 values indicating effective concentration ranges for therapeutic applications. The mechanism appears to involve mitochondrial dysfunction and subsequent activation of caspase pathways .

Case Studies

  • Antimicrobial Efficacy : A recent case study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL, suggesting potential for development as an antibacterial agent .
  • Anti-cancer Activity : In a controlled experiment involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent reduction in cell viability, with a notable increase in apoptotic markers after 48 hours of exposure .

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress within cells, leading to apoptosis.
  • Inhibition of Key Enzymes : It has been suggested that this compound may inhibit enzymes involved in inflammatory pathways, thus reducing inflammation.

Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

methyl 3-tert-butyl-3-methyloxirane-2-carboxylate

InChI

InChI=1S/C9H16O3/c1-8(2,3)9(4)6(12-9)7(10)11-5/h6H,1-5H3

InChI Key

WQUQSCJBTKBXNK-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)C(=O)OC)C(C)(C)C

Origin of Product

United States

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